molecular formula C8H11N3O B598429 N-((6-Aminopyridin-2-YL)methyl)acetamide CAS No. 1203295-89-9

N-((6-Aminopyridin-2-YL)methyl)acetamide

Cat. No.: B598429
CAS No.: 1203295-89-9
M. Wt: 165.196
InChI Key: HQSWCZDDQGJJPF-UHFFFAOYSA-N
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Description

N-((6-Aminopyridin-2-yl)methyl)acetamide is a valuable chemical scaffold and intermediate in medicinal chemistry for the design and synthesis of novel bioactive molecules. Its structure, featuring both acetamide and aminopyridine moieties, allows it to serve as a key precursor in the development of compounds for pharmacological research. For instance, derivatives based on similar (6-aminopyridin-2-yl)methyl structures have been identified as potent and selective muscarinic receptor antagonists, demonstrating M2-sparing M3 antagonistic activity, which is a valuable property for investigating therapeutic agents with potential for fewer cardiac side effects . Furthermore, the aminopyridine core is a privileged structure in drug discovery, frequently employed in the synthesis of molecules evaluated for diverse biological activities, including anticancer properties . As a versatile building block, this compound provides researchers with a critical starting point for constructing complex molecular architectures, facilitating the exploration of new chemical space and the development of potential inhibitors for various disease targets.

Properties

IUPAC Name

N-[(6-aminopyridin-2-yl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O/c1-6(12)10-5-7-3-2-4-8(9)11-7/h2-4H,5H2,1H3,(H2,9,11)(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQSWCZDDQGJJPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1=NC(=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00678485
Record name N-[(6-Aminopyridin-2-yl)methyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00678485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1203295-89-9
Record name N-[(6-Aminopyridin-2-yl)methyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00678485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated purification systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-((6-Aminopyridin-2-YL)methyl)acetamide can undergo oxidation reactions to form corresponding N-oxides.

    Reduction: The compound can be reduced to form N-((6-Aminopyridin-2-YL)methyl)amine.

    Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base.

Major Products:

Scientific Research Applications

Chemistry: N-((6-Aminopyridin-2-YL)methyl)acetamide is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor in the preparation of heterocyclic compounds and pharmaceuticals.

Biology: In biological research, this compound is used to study enzyme-substrate interactions and as a ligand in receptor binding studies. It is also employed in the development of fluorescent probes for imaging applications.

Medicine: It is investigated for its cytotoxic activity against cancer cell lines and its role as an inhibitor of specific enzymes .

Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals, dyes, and polymers. It is also utilized in the production of specialty chemicals and as an intermediate in various chemical processes .

Mechanism of Action

The mechanism of action of N-((6-Aminopyridin-2-YL)methyl)acetamide involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. It may also interact with receptors on the cell surface, modulating signal transduction pathways and affecting cellular responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of N-((6-Aminopyridin-2-YL)methyl)acetamide with related pyridine-based acetamides, focusing on structural variations, physicochemical properties, and applications.

Table 1: Structural and Functional Comparison of Pyridine Acetamides

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound 6-amino, 2-acetamide C₇H₉N₃O 151.17 Pharmaceutical intermediate; high solubility
N-(6-Hydroxypyridin-2-yl)acetamide 6-hydroxy, 2-acetamide C₇H₈N₂O₂ 152.15 Hydrogen bonding potential; metabolic studies
N-(6-Chloropyridin-2-yl)acetamide 6-chloro, 2-acetamide C₇H₇ClN₂O 170.60 Enhanced lipophilicity; halogen interactions
2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide 4-methylpyridine, sulfanyl-pyrimidine C₁₃H₁₆N₄OS 284.36 Medicinal intermediate; heterocyclic activity
N-Substituted imidazo[1,2-a]pyridin-2-yl-acetamides Imidazo-pyridine fusion, 2-acetamide Variable ~250–350 Modular synthesis; diverse biological targets

Substituent Effects on Physicochemical Properties

  • Amino vs. Hydroxy/Chloro Groups: The 6-amino group in the target compound enhances solubility in polar solvents like methanol compared to the 6-chloro derivative, which exhibits higher lipophilicity due to the halogen . The 6-hydroxy analog (CAS: 770-20-7) may undergo oxidative metabolism or conjugation, as suggested by studies on similar phenolic acetamides .

Biological Activity

N-((6-Aminopyridin-2-YL)methyl)acetamide is a compound of significant interest in biological research and medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological applications, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a pyridine ring substituted with an amino group and an acetamide functional group. This structure is crucial for its biological activity, particularly in enzyme interactions and receptor binding.

The compound primarily functions as an enzyme inhibitor , interacting with specific molecular targets. Its mechanism involves binding to the active site of enzymes, preventing substrate binding and subsequent catalytic activity. Additionally, it may modulate signal transduction pathways by interacting with cell surface receptors.

Biological Applications

This compound has been investigated for various biological activities:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor for several enzymes, including myeloperoxidase (MPO), which is implicated in inflammatory diseases. For instance, a derivative of this compound inhibited MPO activity with an IC50 of 0.18 µM .
  • Cytotoxic Activity : Research indicates that N-((6-Aminopyridin-2-YL)methyl)acetamide exhibits cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated moderate cytotoxicity against HepG2 (liver cancer) and MDA-MB-231 (breast cancer) cell lines, with IC50 values reported at 74.2 µM and 27.1 µM, respectively .
  • Fluorescent Probes : The compound is utilized in the development of fluorescent probes for imaging applications in biological research.

1. Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated that while the compound exhibited some degree of cytotoxicity, further modifications to its structure may enhance its efficacy:

Cell LineIC50 (µM)
HepG274.2
MDA-MB-23127.1

This suggests that the aminopyridine moiety plays a critical role in mediating cytotoxic effects .

2. Enzyme Inhibition Studies

Another investigation focused on the inhibitory effects of this compound on MPO:

CompoundIC50 (µM)
This compound0.18

This highlights the potential of this compound as a therapeutic agent in conditions characterized by oxidative stress and inflammation .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and characterization methods for N-((6-aminopyridin-2-yl)methyl)acetamide?

  • Methodological Answer : Solvent-free condensation reactions catalyzed by phenylboronic acid (0.625 mmol per 2 mmol acetamide) at 393 K for 7 hours yield high-purity products, as demonstrated in analogous acetamide syntheses . Post-synthesis purification via ethanol recrystallization and monitoring by TLC (Rf ~0.3–0.5 in ethyl acetate/hexane) are critical. Structural validation requires multi-technique approaches:

  • X-ray crystallography for bond lengths/angles (e.g., C–N = 1.377 Å, N–H⋯O = 2.02 Å) .
  • NMR spectroscopy (¹H/¹³C) to confirm amine (–NH₂) and acetamide (–CO–NH–) moieties .
  • Hirshfeld surface analysis to quantify intermolecular interactions (e.g., O–H⋯O: 25% contribution to crystal packing) .

Q. How can researchers ensure reproducibility in synthesizing this compound derivatives?

  • Methodological Answer : Strict control of stoichiometry (e.g., 1:1.2 molar ratio of aldehyde to acetamide) and reaction time (≤7 hours) minimizes side products like β-naphthol adducts . Use inert atmospheres to prevent oxidation of the pyridinyl amine group. For derivatives, substituent-specific protocols (e.g., sulfonyl or halogen additions) require tailored catalysts, such as Fe(III) for N-amidomethylation .

Advanced Research Questions

Q. How do crystallographic data inform the conformational stability of this compound?

  • Methodological Answer : Dihedral angles between the pyridine and acetamide groups (e.g., 78.32° vs. 84.70° in polymorphs) determine steric strain and hydrogen-bonding networks . Intramolecular N–H⋯O bonds (2.8–3.0 Å) stabilize planar conformations, while intermolecular O–H⋯O interactions (3.2 Å) dictate crystal lattice rigidity . Advanced studies should compare multiple crystal forms (e.g., monoclinic vs. triclinic systems) to assess packing efficiency .

Q. What computational strategies resolve contradictions in reported dihedral angles or hydrogen-bonding patterns?

  • Methodological Answer : Discrepancies arise from crystallization solvents (e.g., ethanol vs. DMSO) or temperature gradients (298 K vs. 100 K) . Use density functional theory (DFT) to model energy-minimized conformers and compare with experimental data. Molecular dynamics simulations (200–400 K) can predict temperature-dependent torsional flexibility . Validate with variable-temperature XRD or IR spectroscopy to track hydrogen-bond dynamics .

Q. How can researchers design derivatives of this compound for enhanced bioactivity?

  • Methodological Answer : Target modifications at the pyridine C-4/C-5 positions or acetamide methyl group. Examples:

  • Sulfonyl substitutions (e.g., –SO₂–CH₃) improve solubility and binding affinity .
  • Halogenation (e.g., Br at C-6) enhances metabolic stability, as seen in bromopyridinyl analogs .
  • Heterocyclic extensions (e.g., imidazo[1,2-b]pyridazine) increase π-stacking interactions in enzyme pockets .
    • Prioritize ADMET predictions (e.g., LogP <3) and synthesize via regioselective coupling reactions (e.g., Buchwald-Hartwig amination) .

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